5-Tert-butylnicotinic acid

Catalog No.
S1487699
CAS No.
1211589-63-7
M.F
C10H13NO2
M. Wt
179.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Tert-butylnicotinic acid

CAS Number

1211589-63-7

Product Name

5-Tert-butylnicotinic acid

IUPAC Name

5-tert-butylpyridine-3-carboxylic acid

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-4-7(9(12)13)5-11-6-8/h4-6H,1-3H3,(H,12,13)

InChI Key

LFFKLILKZSVRJV-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CN=CC(=C1)C(=O)O

Synonyms

5-TERT-BUTYLNICOTINIC ACID

Canonical SMILES

CC(C)(C)C1=CN=CC(=C1)C(=O)O

Use in Organic Synthesis

Specific Scientific Field: Organic Chemistry

Comprehensive Summary of the Application: 5-Tert-butylnicotinic acid is used as a reagent in organic synthesis . It’s particularly useful in reactions that require a carboxylic acid with a bulky tert-butyl group .

Methods of Application or Experimental Procedures: The exact procedures can vary depending on the specific reaction. One common method involves reacting 5-bromonicotinic acid with tert-butylmagnesium chloride in tetrahydrofuran under an inert nitrogen atmosphere .

Results or Outcomes: The reaction yields 5-Tert-butylnicotinic acid, which can then be used in further reactions .

Deprotection of tert-Butyl Groups

Comprehensive Summary of the Application: 5-Tert-butylnicotinic acid can be used in the deprotection of tert-butyl groups in esters, ethers, carbonates, and carbamates . This is a crucial step in many organic synthesis procedures.

Results or Outcomes: The method facilitates the cleavage of the C−O bond in tert-butyl carbamates, carbonates, esters, and ethers in a high isolated yield of up to 95% .

Synthesis of N-Heterocycles via Sulfinimines

Comprehensive Summary of the Application: 5-Tert-butylnicotinic acid can be used in the synthesis of N-heterocycles via sulfinimines . This method offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

Methods of Application or Experimental Procedures: The exact procedures can vary depending on the specific reaction. One common method involves the use of enantiopure tert-butanesulfinamide .

Results or Outcomes: The reaction yields structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . These compounds represent the structural motif of many natural products and therapeutically applicable compounds .

Biosynthesis of Nicotinic Acid

Specific Scientific Field: Biochemistry

Comprehensive Summary of the Application: 5-Tert-butylnicotinic acid can be used in the biosynthesis of nicotinic acid . This is a crucial step in many biochemical processes.

Methods of Application or Experimental Procedures: The exact procedures can vary depending on the specific reaction. coli capable of two-site expression of nitrilase for the hydrolysis of 3-cyanopyridine to nicotinic acid .

Results or Outcomes: The reaction yields nicotinic acid, which can then be used in further reactions .

5-Tert-butylnicotinic acid is a derivative of nicotinic acid, characterized by the presence of a tert-butyl group at the fifth position of the pyridine ring. This compound is notable for its unique structural attributes, which include a carboxylic acid functional group and a bulky tert-butyl substituent. The presence of the tert-butyl group enhances the lipophilicity of the molecule, potentially influencing its biological interactions and solubility properties. Its chemical structure can be represented as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2

This compound is part of a broader class of nicotinic acid derivatives that have garnered interest for their potential applications in medicinal chemistry and materials science.

Typical of carboxylic acids and nitrogen-containing heterocycles. Some notable reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters in the presence of acid catalysts.
  • Decarboxylation: Under certain conditions, 5-tert-butylnicotinic acid may undergo decarboxylation, leading to the formation of 5-tert-butylpyridine.
  • Amidation: The carboxylic acid can react with amines to form amides, which may have implications for drug development.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that 5-tert-butylnicotinic acid exhibits various biological activities. It has been studied for its potential effects on:

  • Neurotransmitter Modulation: Similar compounds have been shown to interact with nicotinic acetylcholine receptors, potentially influencing cognitive functions and neuroprotection.
  • Anti-inflammatory Properties: Some derivatives of nicotinic acid are known for their ability to modulate inflammatory pathways, suggesting that 5-tert-butylnicotinic acid may also possess similar properties.
  • Antioxidant Activity: Compounds with structural similarities often exhibit antioxidant effects, which could be beneficial in preventing oxidative stress-related diseases.

The synthesis of 5-tert-butylnicotinic acid can be achieved through several methods:

  • Alkylation of Nicotinic Acid: The introduction of the tert-butyl group can be accomplished via alkylation reactions using tert-butyl halides in the presence of suitable bases.
  • Direct Functionalization: Using modern synthetic techniques such as palladium-catalyzed coupling reactions or electrophilic aromatic substitution can facilitate the introduction of the tert-butyl group onto the pyridine ring.
  • Carboxylation Reactions: Starting from appropriate pyridine derivatives, carboxylation can yield 5-tert-butylnicotinic acid through carbon dioxide insertion.

These methods illustrate the compound's accessibility for research and industrial applications.

5-Tert-butylnicotinic acid has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing drugs targeting neurological disorders or inflammatory conditions.
  • Agricultural Chemicals: Its properties could be explored for use in agrochemicals aimed at pest control or plant growth regulation.
  • Materials Science: The compound's unique structure may find applications in creating functional materials or polymers with specific properties.

Studies examining the interactions of 5-tert-butylnicotinic acid with biological targets are crucial for understanding its pharmacological profile. Research has focused on:

  • Binding Affinity: Investigations into how well this compound binds to nicotinic receptors compared to other nicotinic acid derivatives.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems can provide insights into its efficacy and safety profile.
  • Synergistic Effects: Exploring interactions with other compounds to determine if 5-tert-butylnicotinic acid enhances or diminishes their effects.

Several compounds share structural similarities with 5-tert-butylnicotinic acid. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Nicotinic AcidPyridine ring with carboxylic groupLacks bulky substituents; primarily used in vitamin B3 synthesis.
3-Tert-butylpyridinePyridine ring with tert-butyl at position 3No carboxylic group; used as a ligand in coordination chemistry.
4-Tert-butylpyridinePyridine ring with tert-butyl at position 4Similar lipophilicity but different receptor interaction profiles.
2-Tert-butylpyridinePyridine ring with tert-butyl at position 2Less sterically hindered; different reactivity patterns compared to 5-tert-butylnicotinic acid.

The presence of the carboxylic group and the specific positioning of the tert-butyl group at the fifth position contribute to its distinct biological activities and chemical reactivity compared to these similar compounds.

XLogP3

2.1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-tert-Butylpyridine-3-carboxylic acid

Dates

Modify: 2023-08-15

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